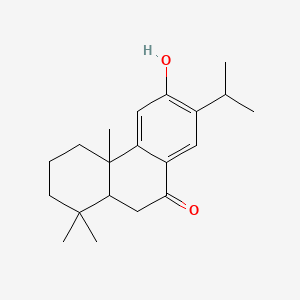

6-Hydroxy-1,1,4A-trimethyl-7-(propan-2-YL)-1,2,3,4,4A,9,10,10A-octahydrophenanthren-9-one

Beschreibung

Total Synthesis Strategies

Total synthesis of sugiol involves constructing the entire molecular framework from basic chemical feedstocks. This approach allows for the creation of sugiol and a wide range of structural analogues, providing flexibility in exploring structure-activity relationships.

Polyene Cyclization Approaches

Polyene cyclization is a biomimetic strategy that mimics the enzymatic cyclization of polyolefin precursors in nature. This method is a powerful tool for constructing the polycyclic core of diterpenoids like sugiol researchgate.netnih.govrsc.org. Recent advancements in polyene cyclization have explored new initiation methods, such as using allene (B1206475) groups, catalyzed by agents like InI₃, to construct the abietane-type tricyclic skeleton with control over stereochemistry nih.govrsc.orgrsc.org. Another strategy involves photoinduced deconjugation of extended π-systems in β-ionyl derivatives, leading to a Heck bicyclization cascade that affords propellane intermediates. This approach offers improved regioselectivity compared to existing biomimetic tactics and can be applied to the synthesis of abietane (B96969) diterpenes researchgate.netnih.gov.

Derivations from Common Advanced Intermediates

Several total synthesis routes converge on common advanced intermediates, which can then be diversified to yield sugiol and related abietane diterpenoids. For example, a common intermediate prepared through the hydrogenation of a precursor can be subjected to different reaction sequences to produce various abietanes, including sugiol. In one reported synthesis, a common intermediate was oxidized with CrO₃ to yield sugiol methyl ether, followed by demethylation to afford sugiol nih.govrsc.org. Another approach utilizes "overbred" abietane intermediates, generated from polyene cyclization, which can be elaborated to diterpene architectures through late-stage skeletal modifications nih.gov.

Semisynthesis from Naturally Occurring Precursors

Semisynthesis offers a more direct route to sugiol and its analogues by starting from structurally similar natural products. This approach often benefits from the inherent complexity and stereochemistry already present in the natural precursor.

Utilization of Abietic Acid Derivatives (e.g., Methyl Dehydroabietate)

Abietic acid, a major component of pine resin, and its derivatives like methyl dehydroabietate, are frequently used as starting materials for the semisynthesis of sugiol analogues nih.govfishersci.nofishersci.co.ukacs.orgsciforum.netnih.govupv.es. Methyl dehydroabietate, which can be obtained from abietic acid through esterification and aromatization, contains the characteristic aromatic ring and stereocenters found in sugiol nih.govacs.orgupv.es. Semisynthetic routes from methyl dehydroabietate often involve functional group transformations to introduce the specific oxidation pattern and phenolic moiety present in sugiol nih.govnih.govupv.es.

Research findings detail the synthesis of sugiol analogues from methyl dehydroabietate, involving steps to introduce a phenolic moiety at C-12 and a carbonyl group at C-7 nih.govnih.govupv.es. These studies highlight the utility of methyl dehydroabietate as a readily available precursor for generating diverse abietane diterpenoids.

Utilization of Callitrisic Acid Derivatives (e.g., Methyl Callitrisate)

Callitrisic acid, found in resins like Sandarac resin, and its methyl ester, methyl callitrisate, serve as alternative natural precursors for the semisynthesis of sugiol analogues mdpi.comnih.govacs.orgnih.govcsic.es. Methyl callitrisate is particularly useful as it possesses a C-19 carboxylic acid functionality, allowing for the synthesis of analogues functionalized at this position mdpi.comnih.govnih.gov.

Semisynthesis from methyl callitrisate has been reported for the preparation of sugiol analogues with varying functional groups at C-19 and oxidation states at C-7 mdpi.comnih.gov. These routes often involve Friedel-Crafts and Baeyer-Villiger reactions to introduce the phenolic moiety and subsequent oxidation at C-7 mdpi.comacs.org.

Sclareol-Derived Synthetic Routes

Sclareol (B1681606), a bicyclic diterpene alcohol found in Salvia sclarea, is another natural product that has been utilized as a starting material for the synthesis of abietane diterpenoids, including sugiol wikipedia.orgwikidata.orgresearchgate.netacs.orgsci-hub.seresearchgate.net. Synthetic strategies starting from sclareol often involve the transformation of its labdane (B1241275) skeleton into the abietane framework.

One approach from sclareol involves its conversion to a methyl ketone derivative, followed by cyclization and further modifications to obtain the abietane structure researchgate.net. Lateral lithiation of a dinorditerpene precursor derived from sclareol has been reported as a key step in the synthesis of sugiol researchgate.net. These routes demonstrate the versatility of sclareol as a chiral pool for accessing the abietane scaffold.

Data Table: Synthesis Strategies and Precursors

| Synthesis Type | Approach / Precursor | Key Reactions / Steps | Notes |

| Total Synthesis | Polyene Cyclization (Allene-initiated) | InI₃ catalysis, allene cyclization, functionalization of C2-C3 double bond | Provides abietane skeleton with functionalizable site. nih.govrsc.orgrsc.org |

| Total Synthesis | Polyene Cyclization (Photoinduced) | Photoinduced deconjugation, Heck bicyclization | Improved regioselectivity, access to propellane intermediates. researchgate.netnih.gov |

| Total Synthesis | Common Advanced Intermediates | Oxidation (e.g., CrO₃), demethylation, functional group diversification | Convergent synthesis route. nih.govrsc.org |

| Semisynthesis | Methyl Dehydroabietate | Esterification, aromatization, functional group transformations (C-7 oxidation, C-12 phenol) | Utilizes readily available abietic acid derivative. nih.govacs.orgnih.govupv.es |

| Semisynthesis | Methyl Callitrisate | Friedel-Crafts, Baeyer-Villiger, C-7 oxidation, C-19 functionalization | Access to C-19 functionalized analogues. mdpi.comnih.govacs.orgnih.gov |

| Semisynthesis | Sclareol | Conversion to methyl ketone, cyclization, lateral lithiation | Utilizes a labdane diterpene precursor. researchgate.netacs.orgresearchgate.net |

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-hydroxy-1,1,4a-trimethyl-7-propan-2-yl-3,4,10,10a-tetrahydro-2H-phenanthren-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-12(2)13-9-14-15(10-16(13)21)20(5)8-6-7-19(3,4)18(20)11-17(14)22/h9-10,12,18,21H,6-8,11H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPEHJNRNYPOFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C2C(=C1)C(=O)CC3C2(CCCC3(C)C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sugiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

511-05-7 | |

| Record name | SUGIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122421 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sugiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

295 - 297 °C | |

| Record name | Sugiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036564 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation and Dereplication Methodologies for Sugiol

Botanical Sources and Distribution

Sugiol has been identified in a variety of plant species, with a notable prevalence in certain families. wikipedia.orgtjnpr.org

Cupressaceae Family Species as Primary Sources

Species within the Cupressaceae family are significant sources of sugiol. wikipedia.orgtjnpr.org Examples include Calocedrus formosana, from which sugiol has been isolated from the bark through ethanol (B145695) extraction. biocrick.comnih.govebi.ac.uk Other Cupressaceae species reported to contain sugiol include Cupressus sempervirens, Cupressus geovania, Cupressus lusitanica, Metasequoia glyptostroboides, and Pilgerodendron uviferum. wikipedia.orgresearchgate.netuc.pt Sugiol is often isolated from the bark and roots of these species. tjnpr.org

Lamiaceae Family Species

The Lamiaceae family also includes several species known to contain sugiol. wikipedia.orgtjnpr.org Research has reported the presence of sugiol in eight species belonging to this family. tjnpr.org For instance, Salvia bowleyana (Lamiaceae) roots have been found to contain sugiol. nih.gov

Other Identified Plant Sources

Beyond the Cupressaceae and Lamiaceae families, sugiol has been detected in other plant families, although less frequently. These include Taxaceae, Cladoniaceae, and Podocarpaceae. tjnpr.org Sugiol has also been detected in certain angiosperm genera such as Inula and Melia. wikipedia.org Metasequoia glyptostroboides, sometimes placed in the Taxodiaceae family, is another source from which sugiol has been isolated. wikipedia.orgebi.ac.ukresearchgate.netbdpsjournal.orgresearchgate.net

Here is a table summarizing some of the botanical sources of sugiol:

| Family | Species | Plant Part | References |

| Cupressaceae | Calocedrus formosana | Bark | biocrick.comnih.govebi.ac.uk |

| Cupressaceae | Cupressus sempervirens | Bark | researchgate.netuc.ptdovepress.com |

| Cupressaceae | Cupressus lusitanica | Bark | researchgate.netuc.pt |

| Cupressaceae | Metasequoia glyptostroboides | Cones, Bark | wikipedia.orgebi.ac.ukresearchgate.netbdpsjournal.orgresearchgate.net |

| Lamiaceae | Salvia bowleyana | Roots | nih.gov |

| Podocarpaceae | Podocarpus ferrugineus | Resin | tjnpr.org |

Chromatographic Isolation and Purification Techniques

Chromatographic methods are essential for separating sugiol from complex plant extracts and obtaining it in a purified form.

Column Chromatography Applications

Column chromatography is a widely used technique for the isolation of sugiol. Silica (B1680970) gel is a common stationary phase. wikipedia.orgebi.ac.ukresearchgate.netuc.ptbdpsjournal.orgmdpi.comwho.int Elution is typically performed using solvent systems of increasing polarity. Examples of solvent systems used include hexane-ethyl acetate (B1210297) researchgate.netuc.ptbdpsjournal.orgwho.int, hexane-ethyl acetate-methanol researchgate.netbdpsjournal.org, and hexane (B92381) with increasing percentages of ethyl acetate who.int. Vacuum liquid chromatography (VLC) on silica gel has also been employed. who.int Sephadex LH-20 column chromatography has been used in the isolation process, sometimes in combination with other methods. mdpi.comwho.intmdpi.com

In one study, a dried ethyl acetate extract from Metasequoia glyptostroboides was subjected to column chromatography over silica gel (230-400 mesh) and eluted with a hexane-ethyl acetate-methanol solvent system, yielding various fractions. researchgate.netbdpsjournal.org Another study on Cupressus lusitanica bark involved cold extraction with dichloromethane, followed by size exclusion chromatography on silica gel (70-230 mesh) using hexane:ethyl acetate (90:10) and further purification by column chromatography (230-400 mesh) using hexane:ethyl acetate (98:02 and 96:04) as eluents. uc.pt

Preparative Thin Layer Chromatography (TLC)

Preparative Thin Layer Chromatography (TLC) is often used as a purification step after column chromatography to obtain purer sugiol. researchgate.netbdpsjournal.orgmdpi.comwho.int Silica gel plates are commonly used for preparative TLC. researchgate.netbdpsjournal.orgmdpi.comwho.int Solvent systems are optimized based on the polarity of sugiol and other compounds in the fraction. For instance, hexane-ethyl acetate (2:1) has been used as a mobile phase for preparative TLC purification of sugiol from a fraction obtained by column chromatography of Metasequoia glyptostroboides extract. researchgate.netbdpsjournal.org Centrifugal preparative thin-layer chromatography (CPTLC) has also been utilized, employing solvent systems such as hexane-acetone or ethyl acetate in hexane. dovepress.comwho.int

Here is a table illustrating examples of chromatographic techniques used for sugiol isolation:

| Technique | Stationary Phase | Mobile Phase Examples | Plant Source | References |

| Column Chromatography | Silica gel | Hexane-ethyl acetate, Hexane-EtOAc-MeOH | Metasequoia glyptostroboides | researchgate.netbdpsjournal.org |

| Column Chromatography | Silica gel | Hexane:ethyl acetate (98:02, 96:04) | Cupressus lusitanica | uc.pt |

| Vacuum Liquid Chromatography | Silica gel | Hexane with increasing EtOAc | Juniperus phoenicea | who.int |

| Preparative TLC | Silica gel GF254 | Hexane-ethyl acetate (2:1) | Metasequoia glyptostroboides | researchgate.netbdpsjournal.org |

| Centrifugal Prep TLC | Silica gel GF254 | Hexane-acetone, EtOAc in hexane | Cupressus sempervirens, Juniperus phoenicea | dovepress.comwho.int |

Spectroscopic Dereplication Strategies for Structural Confirmation

Spectroscopic methods are fundamental to the dereplication and structural confirmation of sugiol. nih.gov Techniques such as Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups, molecular weight, and structural connectivity of the isolated compound. ebi.ac.uknih.govweebly.comnzqa.govt.nz

IR spectroscopy can indicate the presence of characteristic functional groups in sugiol, such as hydroxyl (O-H) and conjugated carbonyl (C=O) groups. weebly.comresearchgate.net For instance, the IR spectrum of sugiol has shown absorption bands around 3335 cm⁻¹ for the hydroxyl group and 1654 cm⁻¹ for the conjugated carbonyl group. researchgate.net

Mass spectrometry provides information about the molecular weight and fragmentation pattern of sugiol, which is crucial for determining its molecular formula and structural fragments. wikipedia.orgebi.ac.ukweebly.comnzqa.govt.nz Gas chromatography-mass spectrometry (GC-MS) is a common hyphenated technique used for the detection and identification of sugiol in samples. wikipedia.org The molecular ion peak for sugiol (C₂₀H₂₈O₂) is observed at an m/z ratio of 300.2084. wikipedia.org Characteristic fragmentation peaks in the mass spectrum of sugiol can also aid in its identification and structural elucidation. wikipedia.org

NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for the detailed structural elucidation and confirmation of sugiol. nih.govebi.ac.ukfrontiersin.orgbdpsjournal.orgweebly.comnzqa.govt.nz Analysis of the chemical shifts, splitting patterns, and coupling constants in the ¹H NMR spectrum provides information about the different types of protons and their environments in the molecule. weebly.comnzqa.govt.nz The ¹³C NMR spectrum reveals the number and types of carbon atoms present. weebly.comnzqa.govt.nz Comparison of the obtained NMR data with reported values for sugiol in literature or databases is a primary method for its dereplication and structural confirmation. nih.govebi.ac.ukbdpsjournal.org Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can further confirm the connectivity between atoms and provide a complete picture of the sugiol structure.

Biosynthesis and Metabolic Pathway Elucidation of Sugiol

General Terpenoid Biosynthesis Pathways

The isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all terpenoids, are produced via two distinct metabolic routes: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. wikipedia.orgmdpi.comrsc.orgiastate.edu

Methylerythritol Phosphate (MEP) Pathway Contribution

The MEP pathway operates in the plastids of plant cells and is the principal route for the biosynthesis of precursors for diterpenes, including the abietane-type diterpenoids like sugiol. nih.govmdpi.comjmb.or.kriastate.edu This pathway converts pyruvate (B1213749) and glyceraldehyde-3-phosphate into IPP and DMAPP. These five-carbon units are then condensed head-to-tail by geranylgeranyl pyrophosphate synthase (GGPPS) to form the 20-carbon GGPP. mdpi.comjmb.or.kriastate.edu

Enzymatic Conversions in Sugiol Biosynthesis

Once GGPP is synthesized, a series of cyclization and oxidation reactions, catalyzed by specific enzymes, leads to the formation of the abietane (B96969) skeleton and its subsequent modifications to yield sugiol. wikipedia.orgoup.comnih.govmdpi.comrsc.orgnih.govnih.govtandfonline.com

Diterpene Synthase Activities (e.g., Copalyl Diphosphate (B83284) Synthase, Kaurene Synthase-Like)

The initial steps in the biosynthesis of the abietane skeleton involve diterpene synthases (diTPS). These enzymes catalyze the cyclization and rearrangement of GGPP. wikipedia.orgoup.comnih.govmdpi.comjmb.or.krjmb.or.kriastate.edunih.govresearchgate.netoup.comnih.gov In the context of abietane biosynthesis, a key step is the cyclization of GGPP to copalyl diphosphate (CPP) by a Class II diterpene synthase, such as copalyl diphosphate synthase (CPS). oup.comnih.govmdpi.comjmb.or.kriastate.edunih.gov Subsequently, a Class I diterpene synthase, often a kaurene synthase-like (KSL) enzyme, catalyzes further cyclization and rearrangement of CPP to form the abietane precursor miltiradiene (B1257523). wikipedia.orgoup.comnih.govmdpi.comjmb.or.kriastate.eduresearchgate.netoup.comnih.gov For instance, in Salvia miltiorrhiza, SmCPS1 and SmKSL1 have been identified as sequentially catalyzing the conversion of GGPP to miltiradiene. oup.comjmb.or.krnih.govoup.com Miltiradiene can then undergo spontaneous aromatization to abietatriene. nih.govmdpi.comrsc.orgtandfonline.com

Here is a summary of key diterpene synthase activities:

| Enzyme Class | Enzyme Type | Substrate | Product(s) | Example (from S. miltiorrhiza) |

| Class II | Copalyl Diphosphate Synthase (CPS) | GGPP | Copalyl Diphosphate (CPP) | SmCPS1 oup.comjmb.or.krnih.govoup.com |

| Class I | Kaurene Synthase-Like (KSL) | CPP | Miltiradiene | SmKSL1 oup.comjmb.or.krnih.govoup.com |

Cytochrome P450 Monooxygenase (CYP) Roles

Following the formation of the basic abietane skeleton, cytochrome P450 monooxygenases (CYPs) play a crucial role in introducing oxygen functionalities through hydroxylation and oxidation reactions, leading to the diverse array of abietane diterpenoids, including sugiol. wikipedia.orgnih.govrsc.orgnih.govtandfonline.comfrontiersin.orgpreprints.orgiastate.edupreprints.orgopenanesthesia.orgresearchgate.netnih.govgeekymedics.com These enzymes are heme-thiolate proteins that catalyze the insertion of an oxygen atom into a substrate, typically requiring NADPH and oxygen. openanesthesia.orgqmul.ac.uk

CYP76AH Subfamily Mechanisms (e.g., Sugiol Synthase)

The CYP76AH subfamily of cytochrome P450 enzymes is particularly important in the biosynthesis of oxidized abietane-type diterpenoids like sugiol in plants such as Salvia miltiorrhiza. mdpi.comiastate.edunih.govtandfonline.comfrontiersin.orgpreprints.orgiastate.edupreprints.orgresearchgate.netnih.govgenome.jp

A key enzyme in this subfamily is CYP76AH3, which has been characterized as sugiol synthase (EC 1.14.14.65). preprints.orgiastate.edupreprints.orgresearchgate.netnih.govqmul.ac.ukgenome.jpexpasy.orggenome.jpuniprot.org This enzyme catalyzes the conversion of ferruginol (B158077) to sugiol. wikipedia.orgpreprints.orgiastate.edupreprints.orgresearchgate.netnih.govqmul.ac.ukgenome.jpexpasy.orggenome.jpuniprot.org The reaction involves the oxidation of ferruginol. wikipedia.orgqmul.ac.uk

Research indicates that CYP76AH subfamily members can exhibit catalytic promiscuity, capable of oxidizing ferruginol at multiple carbon centers, including C7, C11, and C12. iastate.edupreprints.orgiastate.edupreprints.orgresearchgate.netnih.gov For instance, CYP76AH3 can also catalyze the hydroxylation of ferruginol at C11 to form 11-hydroxyferruginol, and further oxidize 11-hydroxyferruginol to 11-hydroxysugiol. iastate.edupreprints.orgpreprints.orgresearchgate.netqmul.ac.ukexpasy.orguniprot.org This multi-catalytic activity contributes to the complexity of the abietane diterpenoid biosynthetic network. researchgate.net

The conversion of ferruginol to sugiol catalyzed by sugiol synthase (CYP76AH3) can be represented by the following reaction:

Ferruginol + 2 O₂ + 2 NADPH → Sugiol + 3 H₂O + 2 NADP⁺ + 2 H⁺ qmul.ac.ukexpasy.orguniprot.org

Here's a table summarizing the enzymatic conversions involving CYP76AH3:

| Enzyme | Substrate | Product(s) | Reaction Type(s) |

| CYP76AH3 | Ferruginol | Sugiol | Oxidation (C7) |

| CYP76AH3 | Ferruginol | 11-hydroxyferruginol | Hydroxylation (C11) |

| CYP76AH3 | 11-hydroxyferruginol | 11-hydroxysugiol | Oxidation (C7) |

The elucidation of these enzymatic steps, particularly the role of the CYP76AH subfamily, provides critical insights into the metabolic engineering strategies for the targeted production of sugiol and other valuable abietane diterpenoids. iastate.edunih.gov

CYP76AK Subfamily Mechanisms

Cytochrome P450 enzymes, particularly those belonging to the CYP76AH and CYP76AK subfamilies, play crucial roles in the oxidative steps of abietane-type diterpenoid biosynthesis, including the formation of sugiol. nih.govfrontiersin.org Specifically, CYP76AH1 and CYP76AH3 from Salvia miltiorrhiza have been identified as catalyzing the hydroxylation of miltiradiene at the C-12 and C-11 positions to produce ferruginol and 11-hydroxy ferruginol. nih.gov

Further oxidation of 11-hydroxy ferruginol, leading to the formation of 11,20-dihydroxy ferruginol and 11,20-dihydroxy sugiol, is catalyzed by the CYP76AK subfamily, notably CYP76AK1 from S. miltiorrhiza. nih.gov CYP76AH3 has also been characterized as a ferruginol monooxygenase and sugiol synthase, capable of oxidizing ferruginol to sugiol and 11-hydroxyferruginol to 11-hydroxysugiol. genome.jpuniprot.org Another enzyme, Sm2OGD25 from S. miltiorrhiza, a 2-oxoglutarate-dependent dioxygenase, has been shown to catalyze the hydroxylation of sugiol at the C-15 and C-16 positions, yielding hypargenin B and crossogumerin C, respectively. researchgate.netxml-journal.net

These enzymatic steps highlight the complex network of oxidative modifications required to produce sugiol and its derivatives from initial diterpene precursors.

Genetic Regulation of Sugiol Biosynthesis

The production of secondary metabolites like sugiol in plants is subject to intricate genetic regulation, ensuring their synthesis occurs at appropriate times and in specific tissues. This regulation can occur at multiple levels, including transcriptional, post-transcriptional, and post-translational control. scispace.comfrontiersin.orgnih.gov

Transcriptional Factor Modulation

Transcriptional factors (TFs) play a significant role in modulating the expression of genes encoding enzymes involved in sugiol biosynthesis. researchgate.netresearchgate.netfrontiersin.org These proteins bind to specific DNA sequences in the promoter regions of target genes, either activating or repressing their transcription. youtube.com While specific transcriptional factors directly controlling sugiol biosynthesis genes are still under investigation, studies on related diterpenoid pathways in plants like Salvia officinalis have shown that overexpressing pathway-specific transcription factors can significantly improve the content of pharmaceutically important diterpenes. researchgate.net This suggests that similar regulatory mechanisms involving TFs are likely at play in the control of sugiol production.

Metabolic Engineering Approaches for Enhanced Production

Given the potential pharmaceutical and industrial applications of sugiol, metabolic engineering approaches are being explored to enhance its production. researchgate.netjmb.or.kriiim.res.in These strategies often involve manipulating the metabolic pathways of host organisms to increase the yield of the desired compound. mdpi.comnumberanalytics.com

Heterologous Expression in Engineered Microbes

One promising approach is the heterologous expression of sugiol biosynthetic pathway genes in engineered microbes, such as Escherichia coli or yeast. jmb.or.krmdpi.comelifesciences.org This involves introducing the genes encoding the necessary plant enzymes into a microbial host, effectively creating a microbial cell factory for sugiol production. jmb.or.krmdpi.com While the search results mention the successful engineering of yeast strains for the production of miltiradiene, a precursor to sugiol, by introducing S. miltiorrhiza genes like SmCPS and SmKSL nih.gov, direct heterologous expression of the entire sugiol pathway in microbes for high-yield production faces challenges, particularly concerning the functional expression of multiple cytochrome P450 enzymes and the coordination of multi-step pathways. elifesciences.org However, engineering yeast for heterologous production of oxygenated diterpenoids using CYPs has been demonstrated, suggesting the feasibility of this approach for sugiol. researchgate.net

Pathway Reconstruction and Optimization Strategies

Metabolic engineering also involves the reconstruction and optimization of biosynthetic pathways in host organisms. researchgate.netnumberanalytics.comfrontiersin.org This can include identifying and introducing key enzymes, optimizing gene expression levels, diverting metabolic flux towards sugiol production, and minimizing the production of unwanted byproducts. numberanalytics.com Studies on tanshinone biosynthesis, which shares common precursors with sugiol, have utilized synthetic biology approaches and yeast as a tool for pathway elucidation and reconstruction. researchgate.net This involves understanding the enzymatic steps and incorporating multiple CYPs into the engineered pathway. researchgate.net Optimizing metabolic pathways in synthetic biology often involves selecting suitable host organisms, designing pathway architectures, and fine-tuning gene expression and regulation. numberanalytics.com Experimental approaches, such as measuring pathway productivity and troubleshooting performance, are essential for validating and optimizing these reconstructed pathways. numberanalytics.com

Chemical Synthesis and Semisynthesis of Sugiol and Analogues

Development of Synthetic Modifications for Structural Diversity

The synthesis of sugiol and its analogues often utilizes readily available natural products or involves total synthesis approaches to construct the abietane (B96969) framework. researchgate.netresearchgate.netrsc.org Ferruginol (B158077), a closely related abietane diterpenoid, is a common precursor in the semisynthesis of sugiol, differing by the presence of an oxo group on ring B in sugiol. wikipedia.org

Developing structural diversity in sugiol analogues involves modifying various positions on the abietane core. Key areas for modification include the phenolic hydroxyl group, the ketone on ring B, and the alkyl substituents. These modifications can lead to changes in solubility, bioavailability, and interactions with biological targets. nih.govresearchgate.net

Research has focused on introducing different functional groups or altering existing ones to generate a library of analogues. For instance, studies have explored modifications at the C-19 position, introducing hydroxyl, methyl ester, or free carboxylic acid functionalities. researchgate.netnih.gov These modifications have been investigated for their impact on various biological activities, including antiproliferative, antileishmanial, and antimalarial effects. researchgate.netnih.gov

Another strategy for generating structural diversity involves modifying the oxidation state at different carbons, particularly at C-7. Oxidation at C-7 can lead to the formation of ketones or other oxygenated functionalities, further expanding the chemical space of sugiol derivatives. nih.govresearchgate.net

Synthetic methodologies employed for these transformations include various oxidation reactions, esterifications, reductions, and reactions targeting the aromatic ring or the isopropyl group. The choice of reaction conditions and reagents is critical for achieving selective modifications and good yields.

The field of diversity-oriented synthesis (DOS) is particularly relevant to the creation of sugiol analogue libraries. cam.ac.ukfrontiersin.org DOS aims to generate a wide range of structurally diverse molecules from common starting materials using divergent synthetic pathways. cam.ac.ukfrontiersin.org This approach allows for the exploration of a broad chemical space, increasing the probability of discovering compounds with novel biological activities.

The development of synthetic modifications for sugiol and its analogues is an ongoing area of research. By systematically altering the structure, researchers aim to identify key structural features responsible for biological activity and to develop more potent and selective compounds.

Table 1: Representative Synthetic Modifications of Sugiol and Ferruginol Analogues

| Starting Compound | Modification Site | Reaction Type | Example Product Structure (Description) | Yield (%) | Reference |

| Ferruginol | C-7 | Oxidation | C-7 Ketone analogue | Data Varies | nih.govresearchgate.net |

| Ferruginol | C-19 | Esterification | C-19 Methyl Ester analogue | Data Varies | researchgate.netnih.gov |

| Ferruginol | C-19 | Oxidation/Hydrolysis | C-19 Carboxylic Acid analogue | Data Varies | researchgate.netnih.gov |

| Sugiol | Phenolic Hydroxyl | Alkylation/Acylation | Phenolic Ether/Ester analogue | Data Varies | Not explicitly detailed in search |

| Sugiol | Ring B Ketone | Reduction/Derivatization | Alcohol/Oxime analogue | Data Varies | Not explicitly detailed in search |

Note: Yield percentages and specific product structures vary depending on the specific reaction conditions and starting materials used in different studies.

The data presented in such tables highlight the synthetic feasibility of introducing diverse functional groups and structural changes to the sugiol and ferruginol scaffolds. These systematic modifications are essential for understanding the relationship between chemical structure and biological activity, guiding the rational design of new sugiol-based compounds.

Structure Activity Relationship Sar Studies of Sugiol Analogues

Influence of Functional Group Modifications

Modifications to different functional groups on the sugiol core structure have been investigated to understand their contribution to biological activity.

Role of Phenolic Moiety

The phenolic hydroxyl group at C-12 is a common feature in many bioactive abietane (B96969) diterpenoids, including sugiol and ferruginol (B158077) tjnpr.orgnih.gov. Studies comparing ferruginol and sugiol analogues often highlight the importance of this moiety. Acetylation of the hydroxyl group at C-12 has been shown to result in more potent compounds in some biological assays, such as antiproliferative activity against certain cancer cell lines mdpi.comceu.espreprints.org. This suggests that the free phenolic hydroxyl or its acetylated form plays a significant role in the activity of these compounds.

Effects of Oxidation State at C-7 (Ketone Group)

Sugiol is distinguished from ferruginol by the presence of a ketone group at the C-7 position tjnpr.orgtjnpr.org. The oxidation state at C-7 significantly influences the biological activity of abietane diterpenoids. Research indicates that the introduction of a ketone group at C-7, as seen in sugiol analogues compared to their ferruginol counterparts, can lead to decreased activity in certain contexts, such as antiproliferative effects against leukemia and solid tumor cell lines mdpi.comceu.espreprints.orgresearchgate.net. For instance, oxygenation at C-7 to produce ketone analogues of sugiol has resulted in inactive compounds in some leukemia cell line studies mdpi.comresearchgate.net. Similarly, in studies on GABAA receptor modulation, the introduction of a keto group at C-7 in sugiol analogues led to less active compounds compared to analogues without the C-7 ketone ceu.es.

Impact of C-18 and C-19 Functionalization (e.g., Methyl Ester, Carboxylic Acid, Hydroxymethyl)

Functionalization at the C-18 and C-19 positions of the abietane skeleton has been explored to understand its impact on the biological profile of sugiol analogues. Studies on C19-functionalized ferruginol and sugiol analogues, including those with hydroxyl, methyl ester, or free carboxylic acid groups at C19, have been conducted to determine their biological effects nih.govresearchgate.netnih.govcsic.esscilit.comcsic.esmdpi.commdpi.com. Similarly, C18-functionalized analogues with groups such as methoxycarbonyl, carboxylic acid, and hydroxymethyl have been synthesized and evaluated ceu.esresearchgate.netnih.govacs.orgceu.es.

Research suggests that the nature of the functional group at these positions can significantly alter activity. For example, in some studies, analogues with a methyl ester or carboxylic acid at C-18 have shown reduced activity mdpi.compreprints.orgresearchgate.net. Conversely, other studies comparing C18- and C19-functionalized series indicate that the C19-functionalized analogues may exhibit greater potency in certain assays, such as against human solid tumor cell lines mdpi.com. The specific biological target and the nature of the functional group are critical determinants of the observed activity.

Comparative Biological Profiling of Analogues

Comparing the biological activities of sugiol analogues with related compounds, particularly ferruginol analogues, and evaluating the impact of functionalization at different positions provides valuable SAR information.

Comparison with Ferruginol Analogues

Sugiol is the C7-oxidized derivative of ferruginol mdpi.compreprints.org. Comparisons between sugiol and ferruginol analogues are common in SAR studies due to their structural similarity. While both compound classes exhibit a range of bioactivities, differences in potency and spectrum of activity are observed depending on the specific biological target and the functional groups present nih.govmdpi.comceu.espreprints.orgresearchgate.netresearchgate.netnih.govcsic.esscilit.comcsic.esmdpi.commdpi.comnih.govceu.es. For instance, ferruginol itself has shown promising antiproliferative and antileishmanial activities nih.govresearchgate.netresearchgate.net. Sugiol has also demonstrated in vitro cytotoxic activity against certain cancer cell lines and in vivo antitumor properties nih.govmdpi.compreprints.org. However, as mentioned earlier, the presence of the C-7 ketone in sugiol analogues can sometimes lead to decreased activity compared to their ferruginol counterparts in specific assays mdpi.comceu.espreprints.orgresearchgate.net.

Evaluation of C18- and C19-Functionalized Series

Comparative studies evaluating the biological profiles of sugiol and ferruginol analogues functionalized at either C18 or C19 have been conducted to discern the influence of the functionalization position nih.govresearchgate.netnih.govcsic.esscilit.comcsic.esmdpi.commdpi.comacs.orgresearchgate.net. These studies often involve testing the compounds against panels of cancer cell lines, parasitic species, or receptors nih.govresearchgate.netnih.govcsic.esscilit.comcsic.esmdpi.com.

Research has shown that the position of functionalization (C18 vs. C19) and the nature of the functional group (e.g., hydroxyl, methyl ester, carboxylic acid) contribute to the observed biological activity. For example, a study comparing C19-functionalized ferruginol and sugiol analogues with previously reported C18-functionalized equivalents indicated that the C19-functionalized series generally exhibited greater potency against human solid tumor cell lines mdpi.com.

Detailed research findings from these comparative biological profiling studies provide specific data on the activity (e.g., IC50 or EC50 values) of different analogues against various targets. This data is crucial for establishing clear SARs and identifying structural features that enhance or diminish specific biological effects.

| Compound Class | Functionalization Position | Functional Group | Example Activity | Reference |

| Sugiol Analogues | C-7 | Ketone | Decreased antiproliferative activity (vs. Ferruginol) | mdpi.compreprints.orgresearchgate.net |

| Ferruginol Analogues | C-12 | Phenolic Hydroxyl | Important for activity | tjnpr.orgnih.gov |

| Ferruginol Analogues | C-12 | Acetylated Hydroxyl | Increased antiproliferative activity | mdpi.comceu.espreprints.org |

| Sugiol Analogues | C18 | Methyl Ester/Carboxylic Acid | Inactive in some leukemia cell lines | mdpi.compreprints.orgresearchgate.net |

| Sugiol Analogues | C19 | Hydroxyl, Methyl Ester, Carboxylic Acid | Evaluated against tumor cells, parasites, receptors | nih.govresearchgate.netnih.govcsic.esscilit.comcsic.esmdpi.commdpi.com |

| Ferruginol Analogues | C18 | Methoxycarbonyl, Carboxylic Acid, Hydroxymethyl | Evaluated against tumor cells, leukemia, parasites, receptors | ceu.esresearchgate.netnih.govacs.orgceu.es |

| C19-functionalized | C19 | Varies | Generally more potent against solid tumor cells (vs. C18) | mdpi.com |

Deriving Structure-Activity Correlations for Biological Efficacy

Research into the biological efficacy of sugiol analogues has revealed key structural determinants for activity. Sugiol, as a C7-oxidized derivative of ferruginol, has demonstrated cytotoxic activity against various cancer cell lines, including human pancreatic and melanoma tumor cells, and has shown in vivo antitumor properties mdpi.compreprints.orgnih.gov. Comparative studies with semisynthetic analogues featuring modifications at positions C-7, C-12, C-18, and C-19 have provided insights into how these changes impact biological effects nih.govresearchgate.netresearchgate.netnih.govcsic.esscilit.comnih.gov.

One notable finding from SAR studies is the effect of oxygenation at the C-7 position. While sugiol (with a ketone at C-7) exhibits activity, further oxygenation at C-7 in some analogues, particularly when combined with methyl ester or carboxylic acid functionalities at C-18, has been shown to result in inactive compounds against certain cancer cell lines, such as SK-MEL-28 melanoma cells and leukemia cell lines mdpi.compreprints.orgresearchgate.net. Conversely, the introduction of a carbonyl group at C-7 in a ferruginol analogue (synthetic lambertic acid) led to a less active derivative against Leishmania amazonensis csic.es.

Modifications at the C-12 position, specifically acetylation of the hydroxyl group, have been suggested to potentially lead to more potent compounds in some contexts mdpi.compreprints.org. Studies investigating C19-functionalized ferruginol and sugiol analogues have also highlighted the importance of this position for activity against parasites. For instance, a C19-functionalized analogue (compound 13) demonstrated potency against L. amazonensis, and another sugiol analogue (compound 16) showed good activity against both L. amazonensis and L. guyanensis csic.es.

Detailed research findings from these studies often involve the evaluation of a panel of analogues against specific biological targets, allowing for direct comparison of structural variations and their corresponding activity levels. This systematic approach helps in identifying the structural motifs that are essential for desired biological effects.

Table: Illustrative Structure-Activity Relationship Data for Sugiol Analogues

| Compound (Analogue) | Key Structural Modification(s) (relative to Sugiol or Ferruginol) | Biological Target(s) Tested | Observed Activity | Source(s) |

| Sugiol | C7-ketone (relative to Ferruginol) | Various cancer cell lines, prostate xenograft | Cytotoxic, antitumor properties | mdpi.compreprints.orgnih.gov |

| Ferruginol | C7-hydroxyl (relative to Sugiol) | SK-MEL-28 melanoma cells, L. donovani promastigotes | Moderate activity (vs some analogues), promising antileishmanial activity | mdpi.compreprints.orgnih.gov |

| Ketone analogues of sugiol with C18 modifications | C7-ketone, C18 methyl ester or carboxylic acid | SK-MEL-28 melanoma cells, leukemia cell lines | Inactive | mdpi.compreprints.orgresearchgate.net |

| Synthetic lambertic acid (Ferruginol analogue) | Carbonyl at C-7 | Leishmania amazonensis | Less active (vs parent) | csic.es |

| Compound 13 (C19-functionalized analogue) | C19 functionalization | Leishmania amazonensis | Potent | csic.es |

| Sugiol analogue 16 (C19-functionalized analogue) | C19 functionalization | L. amazonensis, L. guyanensis | Good activity | csic.es |

| Acetylated hydroxyl group at C-12 (in some analogues) | Acetylation at C-12 | SK-MEL-28 cell line | Potential for increased potency | mdpi.compreprints.org |

This table illustrates how specific structural changes in sugiol and ferruginol analogues can lead to variations in their biological activities against different targets. These findings are crucial for the rational design of novel compounds with improved efficacy.

Molecular Mechanisms of Action of Sugiol

Regulation of Cellular Signaling Pathways

Sugiol has been shown to exert its biological effects, in part, by modulating critical cellular signaling cascades. Its impact on the STAT3 and MAPK pathways has been investigated, revealing specific interactions and downstream consequences.

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Modulation

The STAT3 pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and survival, and its aberrant activation is frequently observed in various human cancers. bdjn.orgnih.govnih.govarchivesofmedicalscience.comresearchgate.net Sugiol has been identified as an inhibitor of STAT3 activity. bdjn.orgnih.govebi.ac.ukwikipedia.org

Inhibition of STAT3 Phosphorylation (Tyr-705)

A key mechanism by which sugiol inhibits STAT3 involves the reduction of STAT3 phosphorylation at the tyrosine 705 residue. bdjn.orgnih.govnih.govebi.ac.ukresearchgate.net Phosphorylation at this site is essential for STAT3 dimerization, nuclear translocation, and subsequent transcriptional activity. bdjn.orgresearcherslinks.com Studies in DU145 prostate cancer cells, which exhibit constitutively active STAT3, have demonstrated that sugiol significantly decreases STAT3 phosphorylation at Tyr-705, while the total STAT3 protein levels remain largely unchanged. bdjn.org This inhibition of phosphorylation appears to be independent of the major upstream kinases, such as JAK and Src family proteins, that are known to phosphorylate STAT3 tyrosine residues. bdjn.org Molecular docking studies suggest that sugiol can bind within the active site pocket of STAT3, indicating a potential direct interaction that could contribute to the inhibition of phosphorylation. nih.govresearchgate.netresearchgate.net

Table 1: Effect of Sugiol on STAT3 Phosphorylation (Tyr-705) in DU145 Cells

| Treatment | STAT3 Phosphorylation (Tyr-705) Level | Total STAT3 Level |

| Control | High | Unchanged |

| Sugiol | Decreased | Unchanged |

*Data based on findings in DU145 prostate cancer cells. bdjn.org

Interaction with Transketolase

Research has identified transketolase (TKT) as a target molecule of sugiol. bdjn.orgnih.govebi.ac.ukresearchgate.net Transketolase is an enzyme involved in the pentose (B10789219) phosphate (B84403) pathway, and its activity has been linked to the regulation of cancer-related events. researchgate.net Sugiol has been shown to decrease TKT activity in a dose-dependent manner in vitro. bdjn.org The interaction of sugiol with transketolase is proposed to lead to increased levels of reactive oxygen species (ROS). bdjn.orgnih.govnih.govebi.ac.ukresearchgate.net This increase in ROS levels is then suggested to induce STAT3 dephosphorylation, contributing to the inhibition of cell proliferation. bdjn.orgnih.govebi.ac.uk The protein phosphatase MEG2 has also been implicated as being responsible for sugiol-induced STAT3 dephosphorylation in this process. nih.govnih.govebi.ac.ukresearchgate.net

Downregulation of STAT3 Target Gene Expression (e.g., Cyclin D1, Cyclin A, Survivin)

The inhibition of STAT3 phosphorylation by sugiol leads to a downstream effect on the expression of genes regulated by STAT3. Sugiol has been shown to inhibit the expression of key STAT3 target genes, including cell cycle regulators like Cyclin D1 and Cyclin A, and the anti-apoptotic protein Survivin, in STAT3-dependent cancer cells such as DU145. bdjn.orgnih.govresearchgate.netebi.ac.uk Downregulation of Cyclin D1 and Cyclin A expression is associated with the induction of cell cycle arrest, specifically at the G1/S stage. bdjn.org The suppression of Survivin expression contributes to reduced cell survival. bdjn.orgnih.govarchivesofmedicalscience.comebi.ac.ukresearchgate.net

Table 2: Effect of Sugiol on STAT3 Target Gene Expression in DU145 Cells

| Target Gene | Gene Type | Effect of Sugiol |

| Cyclin D1 | Cell Cycle Regulator | Decreased Expression |

| Cyclin A | Cell Cycle Regulator | Decreased Expression |

| Survivin | Anti-apoptotic Protein | Decreased Expression |

*Data based on findings in DU145 prostate cancer cells. bdjn.orgnih.govresearchgate.netebi.ac.uk

Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition (e.g., ERK, JNK, p38)

The MAPK pathway, comprising ERK, JNK, and p38 kinases, plays a vital role in regulating various cellular processes, including cell growth, differentiation, and the inflammatory response. researchgate.netfrontiersin.orgnih.gov Sugiol has demonstrated a capacity for suppressing the activation of these kinases. researchgate.netbiocrick.com In lipopolysaccharide (LPS)-stimulated macrophages, sugiol effectively inhibited the phosphorylation of ERK1/2, JNK1/2, and p38. researchgate.net This inhibition of MAPK activation is suggested to be linked to sugiol's ability to reduce intracellular reactive oxygen species (ROS) production. researchgate.netbiocrick.com

Table 3: Effect of Sugiol on MAPK Phosphorylation in LPS-Stimulated Macrophages

| MAPK Kinase | Effect of Sugiol on Phosphorylation |

| ERK1/2 | Inhibited |

| JNK1/2 | Inhibited |

| p38 | Inhibited |

*Data based on findings in LPS-stimulated J774A.1 murine macrophages. researchgate.netbiocrick.com

Phosphoinositide 3-Kinase (PI3K) Pathway Activation

Information regarding the direct activation of the Phosphoinositide 3-Kinase (PI3K) pathway by sugiol was not prominently found in the reviewed literature. The primary focus of research on sugiol's molecular mechanisms appears to be centered on its inhibitory effects on the STAT3 and MAPK pathways. While the PI3K pathway is a significant cellular signaling route involved in cell growth, proliferation, and survival, and is often dysregulated in cancer, the current body of scientific literature specifically detailing sugiol's role in activating this pathway is limited based on the conducted searches. wikipedia.orgciteab.com

AMP-Activated Protein Kinase (AMPK) Pathway Activation

While direct evidence specifically linking sugiol to AMPK pathway activation is limited in the provided search results, the AMPK pathway is a central regulator of cellular energy metabolism and is activated under conditions of energy stress, such as low ATP levels researchgate.netnih.gov. Activation of AMPK can be triggered by an increase in the AMP:ADP/ATP ratio, and also by upstream kinases like CAMKK2, which is activated by intracellular calcium researchgate.netnih.gov. Diterpenes, as a class of compounds to which sugiol belongs, have been reported to influence AMPK-dependent signaling pathways researchgate.net. One search result mentions sugiol in the context of AMPK signaling pathway in a network pharmacology study, although the specific mechanism is not detailed scispace.com. Another study on auriculasin, another compound, mentions that it causes prostate cancer cell death via ROS and inhibits STAT3 activity through regulation of the PI3K/AKT pathway and suppression of AMPK signaling dntb.gov.ua. This suggests a potential interplay between these pathways, but does not directly confirm sugiol's activation of AMPK.

Cellular Responses and Phenotypes Induced by Sugiol

Sugiol has been shown to induce several distinct cellular responses, particularly in cancer cells.

Induction of Cell Cycle Arrest (G0/G1 and G1 Phases)

Multiple studies indicate that sugiol can induce cell cycle arrest in cancer cells, primarily at the G0/G1 or G1 phase. In human gastric cancer cells (SNU-5), sugiol treatment for 24 hours resulted in a dose-dependent increase in the cell population arrested at the G1 phase, with approximately 73.6% of the total cell population arrested at G1 compared to untreated control cells mdpi.com. Similar results were observed in ovarian cancer cells (SKOV3), where sugiol treatment caused a dose-dependent increase in the percentage of cells in the G0/G1 phase archivesofmedicalscience.comarchivesofmedicalscience.comnih.gov. In human U87 glioma cells, sugiol treatment significantly increased the relative percentage of cells in the G0/G1 phase in a dose-dependent manner, from 26.58% at 0 µM to 70.96% at 30 µM nih.gov.

Here is a table summarizing the effect of sugiol on cell cycle arrest in different cancer cell lines:

| Cell Line | Sugiol Concentration | Cell Cycle Phase Arrest | Percentage of Cells in Arrested Phase | Source |

| SNU-5 (Gastric Cancer) | > 25 µM (24h) | G1 | ~73.6% (at effective concentration) | researchgate.netmdpi.com |

| SKOV3 (Ovarian Cancer) | 12.5, 25, 50 µM | G0/G1 | Dose-dependent increase | archivesofmedicalscience.comarchivesofmedicalscience.com |

| U87 (Glioma) | 30 µM | G0/G1 | 70.96% | nih.gov |

Apoptotic Pathway Activation (e.g., Bax Upregulation, Bcl-2 Downregulation)

Sugiol has been consistently shown to induce apoptosis in various cancer cell lines. This process often involves the modulation of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2. Studies in gastric cancer cells (SNU-5) confirmed the activation of apoptosis by sugiol, showing altered mRNA and protein levels of apoptosis-associated genes mdpi.com. In ovarian cancer cells (SKOV3), sugiol treatment led to the upregulation of Bax and downregulation of Bcl-2 expression, which was associated with decreased mitochondrial membrane potential and an increase in the Bax/Bcl-2 ratio, indicative of mitochondrial apoptosis archivesofmedicalscience.comarchivesofmedicalscience.com. Similar findings were reported in human U87 glioma cells, where sugiol induced apoptosis, confirmed by the upregulation of Bax and downregulation of Bcl-2 expression nih.gov. In human endometrial cancer cells (HEC-1-B), sugiol also triggered an increase in Bax and a decrease in Bcl-2 expression, confirming apoptosis induction nih.gov.

Here is a table illustrating the effect of sugiol on Bax and Bcl-2 expression:

| Cell Line | Sugiol Treatment | Bax Expression | Bcl-2 Expression | Source |

| SNU-5 (Gastric Cancer) | Treated | Altered | Altered | mdpi.com |

| SKOV3 (Ovarian Cancer) | Dose-dependent | Upregulated | Downregulated | archivesofmedicalscience.comarchivesofmedicalscience.com |

| U87 (Glioma) | Treated | Upregulated | Downregulated | nih.gov |

| HEC-1-B (Endometrial) | Treated | Increased | Decreased | nih.gov |

Reactive Oxygen Species (ROS) Generation and Intracellular Redox Status Modulation

Sugiol has been reported to induce the generation of reactive oxygen species (ROS) in various cell types. In human gastric cancer cells (SNU-5), treatment with sugiol at concentrations higher than 25 µM for 24 hours resulted in an increase in intracellular ROS levels researchgate.netmdpi.comresearchgate.net. This elevation of ROS was linked to the inhibition of cell cycle progression and induction of G1 phase arrest researchgate.netmdpi.com. In lipopolysaccharide (LPS)-stimulated macrophages, sugiol effectively reduced intracellular ROS production, suggesting an antioxidant effect in this context thieme-connect.commedchemexpress.combiocrick.comchemfaces.com. In Leishmania infantum promastigotes, sugiol treatment increased ROS production, intensifying over time nih.govnih.gov. Sugiol has also been shown to directly inhibit the enzyme transketolase, which can lead to a buildup of ROS and stress-induced cell death wikipedia.org.

Enhancement of Cytosolic Calcium Levels

Research in Leishmania infantum promastigotes indicates that sugiol can enhance cytosolic calcium levels. Treatment with sugiol at concentrations of 15.0, 21.0, and 30.0 µg/mL increased the cytosolic calcium level nih.govnih.gov. This increase in intracellular calcium was identified as a trigger for the cell-death process in these parasites nih.govnih.gov. Increased intracellular calcium can also activate upstream kinases like CAMKK2, which in turn can activate AMPK researchgate.net. High intracellular calcium amounts have also been shown to increase ROS production in activated T cells biorxiv.org.

Autophagy Pathway Promotion

Autophagy is a fundamental cellular process involving the degradation and recycling of damaged organelles and misfolded proteins. biocompare.com Research indicates that Sugiol can influence the autophagy pathway. In studies involving Leishmania infantum promastigotes, free Sugiol was shown to induce the formation of autophagic vacuoles within the first 24 hours of treatment. frontiersin.orgnih.gov This suggests that Sugiol can promote autophagy in these cells. However, the presence of autophagic vacuoles became less frequent over longer treatment periods, particularly at lower concentrations of Sugiol. frontiersin.orgnih.gov This dynamic response indicates a complex interaction with the autophagy pathway that may vary depending on concentration and duration of exposure.

Phosphatidylserine Exposure on Cell Membranes

Phosphatidylserine (PS) exposure on the outer leaflet of the cell membrane is a hallmark of early apoptosis and a signal for phagocytosis. Studies on Leishmania infantum promastigotes treated with Sugiol have examined its effect on PS exposure. While lower concentrations of Sugiol (4.1 and 15.0 μg/mL) did not induce PS exposure after 48 hours, a higher concentration (30 μg/mL) resulted in approximately 50.0% of parasites exhibiting Annexin V+/PI+ staining after the same period. frontiersin.org This staining pattern suggests the development of late apoptosis or secondary necrosis, indicating that at sufficient concentrations, Sugiol can lead to the externalization of phosphatidylserine, contributing to cell death processes. frontiersin.org

Enzyme Target Interactions

Sugiol has been investigated for its inhibitory effects on several enzymes, suggesting its potential in addressing conditions related to their dysregulation.

Alpha-Glucosidase Inhibition

Alpha-glucosidase is a key enzyme involved in the digestion of carbohydrates, and its inhibition is a strategy for managing type 2 diabetes mellitus. benthamscience.com Research has demonstrated that Sugiol possesses inhibitory activity against alpha-glucosidase in vitro. banglajol.inforesearchgate.netbanglajol.info A study evaluating Sugiol isolated from Metasequoia glyptostroboides showed concentration-dependent inhibition of alpha-glucosidase. banglajol.inforesearchgate.netbanglajol.info

| Sugiol Concentration (µg/mL) | Alpha-Glucosidase Inhibition (%) |

| 100 | 12.34 |

| 500 | 24.53 |

| 1,000 | 32.23 |

| 5,000 | 51.34 |

| 10,000 | 63.47 |

These results indicate that Sugiol can effectively inhibit alpha-glucosidase activity in a dose-dependent manner, with higher concentrations leading to greater inhibition. banglajol.inforesearchgate.net The inhibitory effect was found to be comparable to that of the standard compound Acarbose at similar concentrations. banglajol.inforesearchgate.net

Tyrosinase Inhibition

Tyrosinase is an enzyme that plays a crucial role in melanogenesis, the process of melanin (B1238610) production. Inhibition of tyrosinase is a target for treating hyperpigmentation disorders. genominfo.orgijper.org Sugiol has also shown inhibitory potential against tyrosinase in vitro. banglajol.inforesearchgate.netbanglajol.info A study using mushroom tyrosinase demonstrated that Sugiol inhibited the enzyme in a dose-dependent manner. banglajol.inforesearchgate.net

| Sugiol Concentration (µg/mL) | Tyrosinase Inhibition (%) |

| 20 | 28.22 |

| 40 | 39.87 |

| 100 | 54.34 |

| 200 | 59.53 |

| 500 | 67.43 |

The inhibitory activity of Sugiol against tyrosinase was slightly less potent than that of the standard inhibitor Kojic acid at the same concentrations. banglajol.inforesearchgate.net These findings suggest Sugiol's potential as an agent for modulating melanin production. banglajol.inforesearchgate.netbanglajol.info

Target Identification through Molecular Docking and In Silico Screening

Molecular docking and in silico screening are computational techniques used to predict the potential binding interactions between a molecule (ligand) and a biological target (protein or enzyme) and to identify potential targets. qima-lifesciences.comyoutube.com These methods are valuable in drug discovery and understanding the molecular mechanisms of action of compounds like Sugiol.

Studies have employed in silico approaches to predict potential targets for Sugiol. Using tools like Swiss target prediction, enzymes and nuclear receptors have been identified as major potential targets for Sugiol. researchgate.netnih.govnih.gov

Structure-based molecular docking studies have been performed to investigate the interaction between Sugiol and specific proteins. For instance, docking studies focusing on the interaction between Sugiol and STAT3, a protein involved in cell growth and survival, revealed strong binding interactions within the active site pocket of STAT3. researchgate.netnih.govnih.gov The docking results indicated a binding affinity of -12.169 kcal/mole for Sugiol with STAT3. researchgate.netnih.govnih.gov These studies suggest that Sugiol's interaction with STAT3 involves hydrogen bonding with specific residues, as well as Van der Waals and hydrophobic interactions. researchgate.netnih.govnih.gov This in silico evidence supports the potential of Sugiol to inhibit STAT3 phosphorylation. researchgate.netnih.govnih.govresearchgate.net

Molecular docking has also been used to study the interaction of Sugiol with other potential targets, such as DNA topoisomerase I, where it was shown to influence the enzyme's relaxation activity and molecular docking revealed possible interactions within a binding pocket on the surface of the DNA-interaction site. ebi.ac.uk Additionally, in silico docking studies have explored the binding of Sugiol to SARS-CoV-2 3CL protease, showing moderate binding affinity. rjptonline.org

These in silico methods provide valuable insights into the potential molecular targets of Sugiol and the nature of its interactions, guiding further experimental investigations. qima-lifesciences.comyoutube.com

Structure-Based Molecular Docking Studies (e.g., with STAT3)

Structure-based molecular docking is a computational technique used to predict the preferred orientation of a molecule (such as sugiol) when it is bound to a protein target. This method helps to understand the potential binding interactions and affinity between the ligand and the receptor.

Several studies have utilized molecular docking to investigate the interaction between sugiol and Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is an oncogenic protein that is constitutively active in many malignant tumors and plays a crucial role in promoting cancer cell growth and survival wikipedia.orgresearchgate.netnih.gov.

Beyond STAT3, molecular docking studies have also explored the potential interactions of diterpenes, including sugiol, with other targets such as topoisomerase I. These studies suggest that diterpenes may interact with a binding pocket on the surface of the DNA-interaction site of topoisomerase I ebi.ac.uk.

Table 1: Summary of Molecular Docking Findings with STAT3

| Target Protein | Binding Affinity (kcal/mole) | Key Interacting Groups of Sugiol | Types of Interactions | Source |

| STAT3 | -12.169 | -OH group, Carbonyl group, Phenyl ring | Hydrogen bonding, Van der Waals, Hydrophobic | nih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netresearchgate.net |

Application of Prediction Tools for Enzyme and Nuclear Receptor Targets

Computational target prediction tools are valuable for identifying potential biological targets of a compound based on its chemical structure and similarity to known ligands. These tools can predict interactions with various protein families, including enzymes and nuclear receptors.

Studies utilizing prediction tools, such as the Swiss target prediction tool, have indicated that enzymes and nuclear receptors are among the major predicted targets for sugiol nih.govresearchgate.netnih.govmdpi.comresearchgate.netresearchgate.netiiim.res.in. This suggests that sugiol may exert its biological effects, in part, by modulating the activity of a range of enzymes and nuclear receptors.

While specific enzymes and nuclear receptors predicted to be targeted by sugiol are indicated by these tools, detailed experimental validation is often required to confirm these interactions and elucidate their functional consequences. However, the computational predictions provide a valuable starting point for further experimental investigation into the full spectrum of sugiol's molecular targets. For instance, one study noted that sugiol interacted with transketolase, an enzyme involved in central metabolism wikipedia.orgebi.ac.uk. Inhibition of transketolase by sugiol was proposed to lead to increased levels of reactive oxygen species (ROS), which in turn could activate signaling pathways that inhibit STAT3 activity wikipedia.orgebi.ac.uk.

Table 2: Predicted Major Target Classes for Sugiol

Advanced Characterization and Computational Studies of Sugiol

Spectroscopic Analysis Methodologies

Spectroscopy involves the interaction of matter with electromagnetic radiation and is a fundamental tool for both qualitative and quantitative analysis of substances, providing information about their composition and structure. solubilityofthings.com Various spectroscopic techniques have been employed to study Sugiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and dynamics of molecules. numberanalytics.com Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are valuable for the comprehensive analysis of complex molecules like Sugiol. nih.gov

1D NMR experiments, such as 1H NMR and 13C NMR, provide information about the types and chemical environments of hydrogen and carbon atoms within the molecule, respectively. nih.gov Chemical shifts and coupling patterns observed in 1D NMR spectra are indicative of specific functional groups and their connectivity. researchgate.net For instance, the 1H NMR spectrum of Sugiol shows characteristic proton signals at various chemical shifts, providing clues about its structure. researchgate.net

For more complex structural elucidation, 2D NMR techniques are indispensable. nih.gov These methods correlate signals from different nuclei or through different types of interactions, providing detailed information about molecular connectivity and spatial arrangement. Examples of 2D NMR techniques include Correlation Spectroscopy (COSY), which reveals coupled protons, and Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), which correlate protons with carbons they are directly or indirectly bonded to. beilstein-journals.org The structure of Sugiol has been determined and confirmed using 1D and 2D NMR analysis, often by comparing experimental data with literature values. researchgate.net

Infrared (IR) Spectroscopy for Molecular Vibrational Analysis

Infrared (IR) spectroscopy is an analytical technique primarily used to identify and characterize organic compounds by measuring the absorption of infrared radiation. solubilityofthings.com This method is based on the principle that different molecular vibrations absorb specific frequencies of infrared light, generating unique spectral features that serve as a "fingerprint" for identifying substances and determining the presence of functional groups. solubilityofthings.comwikipedia.org

Vibrational modes in molecules, such as stretching and bending of bonds, occur at frequencies that correspond to the infrared region of the electromagnetic spectrum. msu.edulibretexts.org When the frequency of the IR radiation matches a molecular vibrational frequency, absorption occurs. wikipedia.org The resulting IR spectrum, typically plotted as absorbance or transmittance versus wavenumber (cm-1), provides insights into the functional groups present in the molecule. wikipedia.orglibretexts.org For Sugiol, IR spectroscopy can reveal the presence of characteristic functional groups like hydroxyl (-OH) and carbonyl (C=O) groups through their specific absorption bands. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Complex Characterization

Fourier-Transform Infrared (FT-IR) spectroscopy is an advanced form of IR spectroscopy that offers advantages in terms of speed, sensitivity, and resolution, making it particularly useful for characterizing complex samples. wikipedia.orgscientificwebjournals.com FT-IR measures the entire infrared spectrum simultaneously, and a mathematical process (Fourier transform) is used to convert the raw data into a spectrum. wikipedia.org

FT-IR spectroscopy is widely used for the characterization of various materials and can provide detailed molecular-specific information, even for complex mixtures. scientificwebjournals.com In the context of Sugiol, FT-IR has been utilized in studies involving its incorporation into delivery systems, such as yeast cell wall particles. researchgate.net By comparing the FT-IR spectra of the pure compound, the carrier material, and the loaded system, researchers can confirm the presence of Sugiol and assess the success of encapsulation or interaction, based on the characteristic vibrational bands observed or their shifts. researchgate.net

Other Advanced Spectroscopic Techniques for Biomolecular Interactions

Beyond NMR and IR, other advanced spectroscopic techniques can be employed to study the interactions of Sugiol, particularly in biological contexts. While specific applications of all these techniques directly to Sugiol were not extensively detailed in the provided context, these methods are generally used to study biomolecular structure, dynamics, and interactions. numberanalytics.comresearchgate.net

Computational Chemistry Applications

Computational chemistry employs computer simulations and theoretical models to study chemical problems. nih.gov These methods are increasingly used alongside experimental techniques to gain deeper insights into molecular properties and behavior.

Quantum Chemical Calculations for Structural Elucidation and Energetics

Quantum chemical calculations, based on the principles of quantum mechanics, are powerful tools for elucidating molecular structures, predicting properties, and understanding reaction energetics. nih.govresearchgate.net Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.govresearchgate.netnrel.gov

These calculations can provide optimized 3D geometries, vibrational frequencies, and thermodynamic properties such as energies, enthalpies, and entropies. researchgate.netnrel.gov For Sugiol, quantum chemical calculations can be used to determine its most stable conformation, calculate its electronic properties, and predict its reactivity. researchgate.net They can also be applied to study the binding interactions between Sugiol and biological targets, such as proteins, by calculating binding affinities and identifying key interaction sites. mdpi.com For instance, molecular docking studies, which often utilize principles from computational chemistry, have been used to predict the binding interactions of Sugiol with proteins like STAT3, indicating strong binding interactions within the active site pocket and highlighting specific hydrogen bonding and hydrophobic interactions. mdpi.comresearchgate.net

Molecular Modeling for Mechanistic Elucidation

Molecular modeling techniques are employed to understand the interactions of sugiol at a molecular level and to elucidate the mechanisms underlying its observed activities scielo.brdelveinsight.com. This involves creating computational models of sugiol and its potential biological targets, such as proteins or enzymes. By simulating the interactions between sugiol and these targets, researchers can gain insights into binding affinities, interaction sites, and the conformational changes that may occur upon binding nih.gov.

Structure-based molecular docking studies have been performed to investigate the potential interactions between sugiol and STAT3, a protein involved in cell proliferation and survival nih.govresearchgate.net. These studies aimed to illustrate the potential binding interactions and shed light on the molecular basis of sugiol's effects on cellular processes nih.gov. Docking results have revealed strong binding interactions within the active site pocket of STAT3, with a reported binding affinity of -12.169 kcal/mole researchgate.net. Specific interactions identified include hydrogen bonding between sugiol's hydroxyl group, carbonyl group, and phenyl ring with particular residues of the STAT3 protein, alongside van der Waals and hydrophobic interactions researchgate.net. These data suggest that sugiol may inhibit the phosphorylation of STAT3, a key event in promoting cancer cell growth researchgate.net.

Molecular dynamics simulations, another component of molecular modeling, can provide insights into the time-dependent behavior of molecular systems, including the motion and conformational changes of molecules crucial for understanding biomolecular interactions scifiniti.com. While the provided search results specifically mention molecular docking for sugiol and STAT3, molecular dynamics could further refine the understanding of the stability and dynamics of the sugiol-STAT3 complex.

In Silico Pharmacokinetic and Pharmacodynamic Predictions

In silico methods are widely used to predict the pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic properties of compounds, offering a cost-effective and time-efficient approach in drug discovery dovepress.comnih.govnih.gov. These predictions help assess a compound's potential as a drug candidate before extensive experimental studies dovepress.com. The SwissADME tool is commonly used for assessing pharmacophore properties and predicting ADMET parameters nih.govresearchgate.net.

Prediction of Lipophilicity and Aqueous Solubility

Lipophilicity and aqueous solubility are crucial physicochemical properties that influence a drug molecule's ability to traverse cell membranes and its concentration in biological fluids nih.govbiorxiv.org. In silico methods are employed to predict these properties nih.govbiorxiv.orgarxiv.org.

Sugiol has been predicted to have good lipophilicity, with a consensus log Po/w value of 4.64, indicating its ability to diffuse through cell membranes nih.govresearchgate.net. Regarding aqueous solubility, sugiol is predicted to have moderately soluble levels nih.gov. Predicting aqueous solubility accurately remains a challenging task, with various machine learning and deep learning models being developed and evaluated for this purpose nih.govbiorxiv.orgrsc.orgchemrxiv.orgrsc.org.

Assessment of Compound Drug-likeness

Assessing the drug-likeness of a compound involves evaluating its physicochemical and structural properties to determine its potential as an orally bioavailable drug candidate nih.govcreative-biolabs.com. Rules like Lipinski's Rule of Five are commonly used for this assessment nih.govdovepress.comcreative-biolabs.com.

The drug-likeness properties of sugiol suggest its suitability for oral bioavailability nih.gov. Based on the LR5 rule, which evaluates compounds based on their drug-like properties, sugiol has been determined to possess good drug-like features nih.gov. Structural analysis indicates its compatibility with other compounds, suggesting its potential as a promising lead compound for further modifications nih.gov. Sugiol has been reported to comply with Lipinski's rule, with zero violations nih.gov. Its bioavailability score has been reported as 0.55 nih.gov.

Table 1. Predicted Physicochemical and Drug-likeness Properties of Sugiol

| Property | Value | Source |

| Consensus log Po/w (Lipophilicity) | 4.64 | nih.govresearchgate.net |

| Aqueous Solubility | Moderate | nih.gov |

| Lipinski Rule Violation | 0 | nih.gov |

| Bioavailability Score | 0.55 | nih.gov |

Note: Data compiled from cited sources.

Theoretical Investigations of Antioxidant Mechanisms

Theoretical calculations, particularly using Density Functional Theory (DFT) methods, are valuable for investigating the antioxidant activity and mechanisms of natural compounds like diterpenes, including sugiol nih.govrsc.orgrsc.orgresearchgate.netfrontiersin.org. These studies aim to understand how these compounds scavenge free radicals and the thermodynamic and kinetic favorability of different antioxidant mechanisms nih.govrsc.orgrsc.orgfrontiersin.org.

Experimental studies have indicated good antioxidant activity for diterpenes, prompting theoretical investigations into their free radical scavenging mechanisms nih.govrsc.orgresearchgate.net. The antioxidant activity of sugiol, along with other diterpenes like ferruginol (B158077) and hinokiol (B1254745), has been evaluated theoretically using DFT nih.govrsc.orgrsc.org.